molecular formula C16H22N4OS B7437176 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide

Numéro de catalogue B7437176
Poids moléculaire: 318.4 g/mol
Clé InChI: OIGLJMSXLRSVGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well-characterized.

Mécanisme D'action

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide works by inhibiting the activity of BTK, which is a critical enzyme involved in the development and progression of B-cell malignancies. BTK plays a key role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK activity, 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide disrupts this signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and induce apoptosis in cancer cells. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potency and selectivity for BTK inhibition, which makes it a promising candidate for cancer therapy. However, one limitation of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the research and development of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide. One direction is to evaluate its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is to explore its potential applications in other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the potential toxicity of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide and to develop strategies to mitigate any adverse effects. Finally, the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research.

Méthodes De Synthèse

The synthesis of 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide involves several steps, including the reaction of 4-(1H-pyrazol-4-yl)piperidine with 2-bromothiophene, followed by the reaction with 2-chloro-N-(propan-2-yl)propanamide. The resulting product is purified using column chromatography to obtain 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide in high yield and purity.

Applications De Recherche Scientifique

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of B-cell malignancies. 2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12(16(21)17-11-15-3-2-8-22-15)20-6-4-13(5-7-20)14-9-18-19-10-14/h2-3,8-10,12-13H,4-7,11H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGLJMSXLRSVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2CCC(CC2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.